2'-Dehydropipecuronium

説明

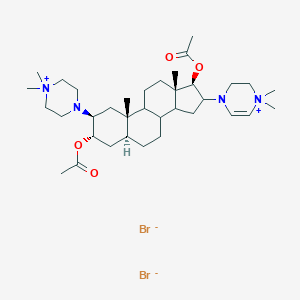

2’-Dehydropipecuronium is a chemical compound with the molecular formula C35H60Br2N4O4. It is a derivative of pipecuronium, a non-depolarizing neuromuscular blocking agent used in anesthesia. The compound is characterized by its unique structure, which includes a piperidine ring and bromine atoms.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Dehydropipecuronium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of 2’-Dehydropipecuronium involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 2’-Dehydropipecuronium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atoms in 2’-Dehydropipecuronium can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .

科学的研究の応用

2’-Dehydropipecuronium has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a neuromuscular blocking agent and its derivatives are explored for therapeutic uses.

Pharmacology: Research focuses on its interactions with cholinergic receptors and its potential as a muscle relaxant.

Chemical Biology: The compound is used as a tool to study the mechanisms of neuromuscular transmission.

Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.

作用機序

The mechanism of action of 2’-Dehydropipecuronium involves its interaction with nicotinic cholinergic receptors at the neuromuscular junction. By binding to these receptors, it inhibits the action of acetylcholine, leading to muscle relaxation. This action is similar to that of other non-depolarizing neuromuscular blocking agents .

類似化合物との比較

Pipecuronium: A closely related compound with similar neuromuscular blocking properties.

Rocuronium: Another non-depolarizing neuromuscular blocker with a rapid onset of action.

Vecuronium: A compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: 2’-Dehydropipecuronium is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its analogs. Its potential for selective receptor binding and reduced side effects makes it a compound of interest in medicinal research .

生物活性

2'-Dehydropipecuronium is a neuromuscular blocking agent that is derived from pipecuronium, a compound used in anesthesia. Understanding its biological activity is crucial for its application in clinical settings, particularly in surgery and intensive care. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits potent neuromuscular blocking effects by acting at the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the motor end plate, leading to muscle relaxation. The compound is characterized by the following pharmacological properties:

- Potency : this compound has a higher potency compared to its parent compound pipecuronium, making it effective at lower doses.

- Duration of Action : The duration of neuromuscular blockade is prolonged, which can be advantageous in surgical procedures requiring extended muscle relaxation.

- Reversal Agents : The effects of this compound can be reversed using anticholinesterase agents such as neostigmine or edrophonium.

The mechanism by which this compound exerts its effects involves competitive antagonism at the neuromuscular junction:

- Binding to Nicotinic Receptors : The compound binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.

- Inhibition of Acetylcholine Action : By occupying these receptors, this compound prevents acetylcholine from eliciting muscle contraction.

- Muscle Relaxation : This blockade results in temporary paralysis of skeletal muscles, which is essential during surgical procedures.

Case Studies and Research Findings

Recent studies have provided insights into the clinical applications and effectiveness of this compound:

- Study on Anesthetic Efficacy : A randomized controlled trial assessed the efficacy of this compound in patients undergoing elective surgery. The study found that patients receiving this agent required significantly less time for intubation and exhibited fewer side effects compared to those receiving traditional neuromuscular blockers .

- Comparative Analysis with Other Agents : A comparative study evaluated the onset and duration of action between this compound and other neuromuscular blockers such as rocuronium and vecuronium. Results indicated that this compound had a faster onset time and longer duration of action, suggesting its potential as a preferred agent in certain surgical contexts .

Data Table: Comparative Pharmacological Profile

| Compound | Potency (ED50) | Onset Time (min) | Duration of Action (min) | Reversal Agent |

|---|---|---|---|---|

| This compound | Low dose | 1-3 | 60-90 | Neostigmine |

| Pipecuronium | Moderate dose | 3-5 | 30-60 | Edrophonium |

| Rocuronium | Moderate dose | 1-2 | 30-40 | Sugammadex |

特性

IUPAC Name |

[(2S,3S,5S,10S,13S,17R)-17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h13,17,26-33H,9-12,14-16,18-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27?,28?,29?,30?,31-,32-,33-,34-,35-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFVBPSRBTWAIZ-ASRDMXTLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5(C3CC([C@@H]5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60Br2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923316 | |

| Record name | 3,17-Bis(acetyloxy)-16-(4,4-dimethyl-3,4-dihydropyrazin-4-ium-1(2H)-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)androstane dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120301-02-2 | |

| Record name | 2'-Dehydropipecuronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120301022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,17-Bis(acetyloxy)-16-(4,4-dimethyl-3,4-dihydropyrazin-4-ium-1(2H)-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)androstane dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。